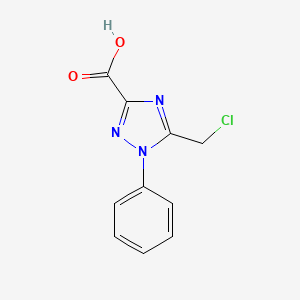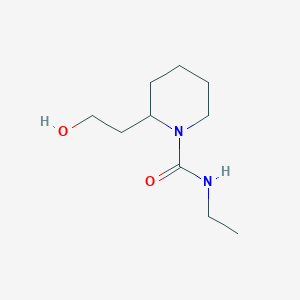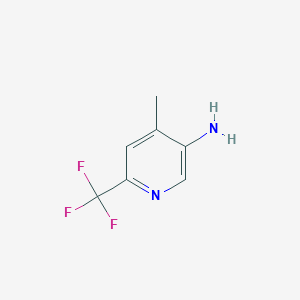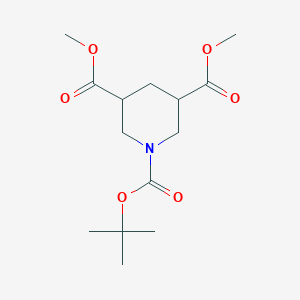
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Vue d'ensemble
Description
“1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is a chemical compound with the molecular formula C14H23NO6 . It is used in research and has a molecular weight of 301.34 g/mol .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is represented by the formula C14H23NO6 . This indicates that the compound contains 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Research led by Moskalenko and Boev (2014) outlines the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its subsequent conversion to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds are vital for the formation of N-Boc piperidine derivatives fused with oxygen heterocycles, which are significant in pharmaceutical chemistry (Moskalenko & Boev, 2014).
Formation of Piperidine-based Compounds
A study by Richter et al. (2009) explored the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent. This is an example of creating diverse piperidine-based molecules for potential application in medicinal chemistry (Richter et al., 2009).
Asymmetric Synthesis in Pharmaceutical Applications
The research by Jona et al. (2009) demonstrates an efficient asymmetric synthesis method for a specific tert-butyl 3-methyl piperidine derivative. This synthesis is crucial for creating nociceptin antagonists, highlighting the importance of these compounds in the development of new pharmaceuticals (Jona et al., 2009).
Intermediate Compounds in Drug Synthesis
Kong et al. (2016) describe the synthesis of a tert-butyl piperidine-1-carboxylate compound, emphasizing its role as an intermediate in the synthesis of biologically active compounds like crizotinib. This underscores the compound's significance in the synthesis of complex pharmaceutical agents (Kong et al., 2016).
Piperidine Derivatives as Synthons
Another study by Moskalenko and Boev (2014) discusses the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important synthons for preparing various piperidine derivatives. This highlights the compound's utility in synthesizing a broad range of chemical entities (Moskalenko & Boev, 2014).
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-9(11(16)19-4)6-10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBOYNXOLJHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



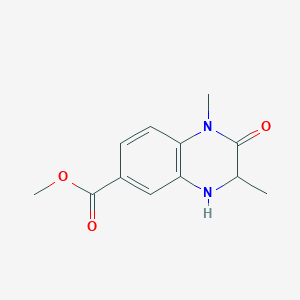
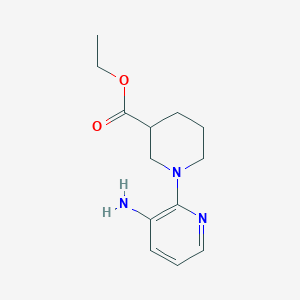
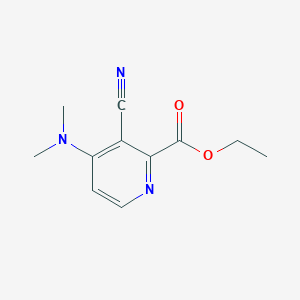
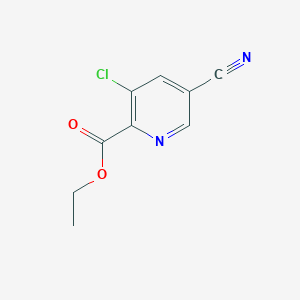
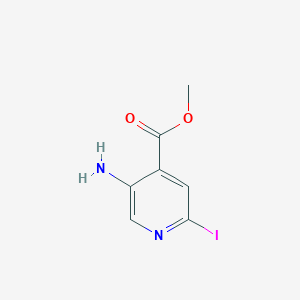
![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)

![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
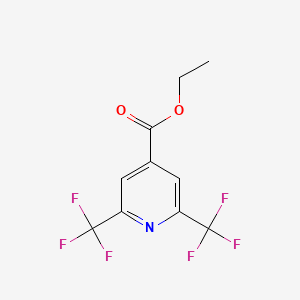

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
